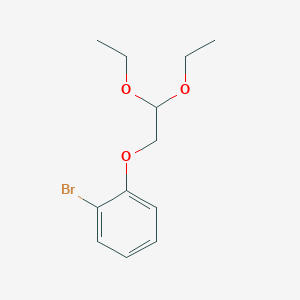
1-Bromo-2-(2,2-diethoxyethoxy)benzene
Vue d'ensemble
Description
1-Bromo-2-(2,2-diethoxyethoxy)benzene is a brominated benzene derivative with diethoxyethoxy substituents. While the specific compound is not directly studied in the provided papers, related brominated benzene derivatives have been synthesized and investigated for various properties and applications, such as photochromic, photomagnetic, and light-emitting properties, as well as their potential use in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves multi-step reactions, starting from simpler benzene compounds. For example, the synthesis of photochromic brominated biindenylidenediones was achieved by substituting hydrogen atoms in the methyl group on the benzene rings with bromines . Similarly, the total synthesis of a naturally occurring brominated compound was performed starting from a bromo-dimethoxyphenyl methanol . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is crucial in determining their physical and chemical properties. For instance, the crystal structure of a dibromomethyl-substituted compound was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . The packing interactions in the solid state of dibromo bis(phenylalkoxy)benzenes were also studied, showing significant differences in molecular packing due to various intermolecular interactions .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions. The reactivity of bromo-substituted aryl methyl ethers with BBr3 was investigated, leading to the formation of arylphenols . Additionally, the reaction of active methylene groups with dibromoselenobenzene towards the synthesis of new selenaheterocycles was explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The introduction of bromine atoms can significantly affect properties such as photochromism and photomagnetism . The fluorescence properties of brominated compounds were also studied, with some exhibiting aggregation-induced emission (AIE) characteristics . The anti-inflammatory properties of halogeno-substituted benzene derivatives were evaluated, with the 5-bromo derivative showing promising results .
Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Isoindoles : Kuroda & Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles using 2-(dialkoxymethyl)phenyllithium compounds derived from 1-bromo-2-(dialkoxymethyl)benzenes. This process involves a Br/Li exchange, followed by acid-catalyzed cyclization, indicating the compound's utility in complex organic syntheses (Kuroda & Kobayashi, 2015).
Chiral Halogenated Compounds : González et al. (2003) described a synthesis method for chiral 1-halo-1-bromo-alditols using 1,2-halohydrins derived from carbohydrates, showcasing the compound's role in the creation of valuable synthetic intermediates in organic chemistry (González et al., 2003).
Chemical Properties and Reactions
Study of Fluorescence Properties : Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene to study its fluorescence properties, revealing insights into the photoluminescence characteristics of related compounds (Liang Zuo-qi, 2015).
Halogenation Reactions : Bovonsombat & Mcnelis (1993) used 1-bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes, demonstrating the compound's utility in halogenation chemistry (Bovonsombat & Mcnelis, 1993).
Novel Compounds and Applications
Synthesis of Biologically Active Compounds : Akbaba et al. (2010) synthesized a naturally occurring dibromo compound starting from a related bromo compound, highlighting its use in the synthesis of biologically active materials (Akbaba et al., 2010).
Electrochemical Studies : Fink et al. (1997) synthesized Ethynylferrocene Compounds of 1,3,5-Tribromobenzene, providing insights into the electrochemical properties of these compounds (Fink et al., 1997).
Propriétés
IUPAC Name |
1-bromo-2-(2,2-diethoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRXEWBAPFKMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
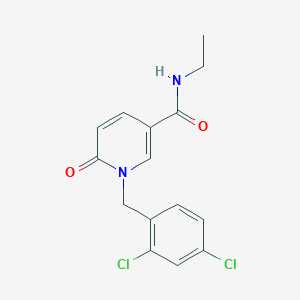
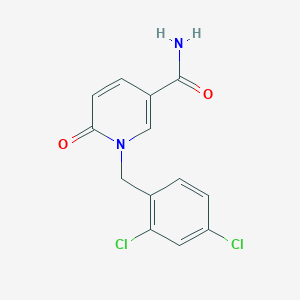
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
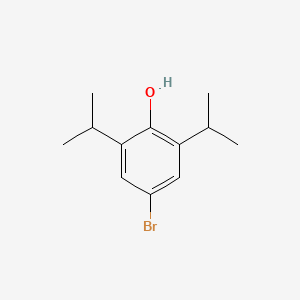
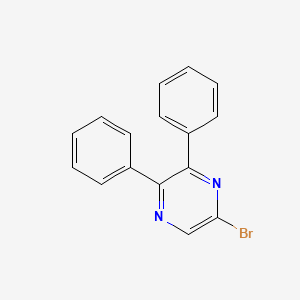
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)


![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)
